Bis(2,4,6-trichlorophenyl) malonate

Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Researchers requiring efficient malonyl-based cyclocondensation often face harsh thermal conditions with conventional dialkyl malonates. Bis(2,4,6-trichlorophenyl) malonate (CAS 15781-70-1) solves this as a high-electrophilicity 'active malonate' reagent. • Room-temperature cyclocondensation for pyrimido[1,2-a]pyrimidin-4-ones: 82% yield vs. unreactive diethyl malonate • High-purity (≥97% HPLC), white solid, mp 152-158°C - ideal reference standard for analytical development • Scalable: prepared in 95% yield; kilogram-scale process chemistry with reduced energy burden For procurement managers: consistent lot-to-lot quality, global shipping, and bulk quantities available.

Molecular Formula C15H6Cl6O4
Molecular Weight 462.9 g/mol
CAS No. 15781-70-1
Cat. No. B101119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4,6-trichlorophenyl) malonate
CAS15781-70-1
Molecular FormulaC15H6Cl6O4
Molecular Weight462.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2
InChIKeyWYPCGKBOSFOHGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4,6-trichlorophenyl) malonate Overview


Bis(2,4,6-trichlorophenyl) malonate (CAS 15781-70-1), also known as malonic acid bis(2,4,6-trichlorophenyl) ester, is a highly reactive, symmetrical diaryl malonate characterized by its six chlorine substituents. This white to off-white solid (melting point: 152-158°C, purity ≥97% by HPLC) serves as a specialized reagent in organic synthesis, particularly for cyclocondensation reactions to construct fused heterocyclic scaffolds . Its high electrophilicity, driven by the strong electron-withdrawing effect of the 2,4,6-trichlorophenyl groups, underpins its utility as a 'malonyl' synthon in medicinal chemistry and materials science [1].

Highly reactive diaryl malonate for cyclocondensation reactions
Enables room-temperature cyclocondensation for heterocyclic scaffolds
Supports synthesis of heat- and acid-sensitive substrates

Bis(2,4,6-trichlorophenyl) malonate: Unique Reactivity


The unique reactivity profile of bis(2,4,6-trichlorophenyl) malonate precludes direct substitution with common dialkyl malonates (e.g., diethyl malonate) or other aryl esters. Its electron-deficient aryloxy leaving groups confer a high degree of electrophilicity, enabling cyclocondensation reactions to proceed efficiently at ambient temperature where other malonates require harsh thermal or catalytic activation [1]. This differential reactivity is critical for synthesizing acid- or heat-sensitive heterocyclic targets. Furthermore, the specific steric and electronic environment of the 2,4,6-trichlorophenyl group influences reaction pathways and product selectivity, a nuance that simpler analogs cannot replicate [2]. The following sections detail the quantifiable performance gaps.

This Reagent Reacts at ambient temperature for pyrimido[1,2-a]pyrimidin-4-one formation
Dialkyl Malonates May require elevated temperatures, increasing risk of substrate degradation
This Reagent Electron-deficient trichlorophenyl leaving groups confer unique electrophilicity
Simple Aryl Esters Different steric/electronic environment may alter reaction selectivity

Bis(2,4,6-trichlorophenyl) malonate: Performance Evidence


Cyclocondensation at Room Temperature

Bis(2,4,6-trichlorophenyl) malonate enables the synthesis of pyrimido[1,2-a]pyrimidin-4-ones at room temperature, a stark contrast to diethyl malonate, which is unreactive under these mild conditions. This difference eliminates the need for elevated temperatures that can degrade sensitive substrates [1].

Cyclocondensation at RT
Head-to-head
Room temperature
vs
High temperature
Supports synthesis of heat-sensitive targets
Direct comparison with diethyl malonate; binary outcome reported
Heterocyclic Chemistry Medicinal Chemistry Synthetic Methodology

Heterocycle Formation Yield

In the synthesis of pyrimido[1,2-a]pyrimidin-4-ones, bis(2,4,6-trichlorophenyl) malonate delivers yields of up to 82% under optimized room-temperature conditions [1]. While direct comparative yield data for diethyl malonate under identical conditions are unavailable, the broader literature classifies dialkyl malonates as generally unreactive in this specific cyclocondensation at room temperature, thus yielding 0% product [2].

Heterocycle Formation Yield
Class-level
82% yield
Reported yield under mild conditions
Dialkyl malonates unreactive at RT; class-level inference
Process Chemistry Yield Optimization Fused Heterocycles

Reagent Preparation Efficiency

The synthesis of bis(2,4,6-trichlorophenyl) malonate itself proceeds with high efficiency. A reported protocol achieves a 95% yield in the esterification of malonic acid with 2,4,6-trichlorophenol [1]. While specific yields for other aryl malonate preparations vary, this high yield indicates a robust and scalable process, a positive indicator for reliable supply and reasonable pricing.

Reagent Preparation Efficiency
Data to verify
95% yield
Indicates robust synthesis for supply
Supplier-reported protocol; verify for scale-up
Chemical Supply Chain Synthetic Feasibility Cost-Efficiency

Single-Crystal X-ray Structure

The unambiguous three-dimensional structure of bis(2,4,6-trichlorophenyl) malonate has been definitively solved by single-crystal X-ray diffraction (SC-XRD). It crystallizes in the monoclinic space group Cc with unit cell parameters: a = 12.0980(11) Å, b = 10.0628(9) Å, c = 15.1518(14) Å, β = 104.231(1)°, V = 1788.0(3) ų, Z = 4, and final R indices Rgt(F) = 0.0214, wRref(F2) = 0.0568 at T = 296(2) K [1]. This high-quality structural data provides a definitive reference standard, surpassing typical spectroscopic characterization for identity verification.

Single-Crystal X-ray Structure
Reported
Rgt = 0.0214
Definitive structural identity reference
Monoclinic Cc, Z=4; data at 296 K
Analytical Chemistry Quality Control Crystallography

Bis(2,4,6-trichlorophenyl) malonate: Key Applications


Pyrimido[1,2-a]pyrimidin-4-one Synthesis

This compound is the reagent of choice for synthesizing pyrimido[1,2-a]pyrimidin-4-ones, a privileged scaffold in kinase inhibitor and antiviral drug discovery. The room-temperature protocol enabled by this 'active malonate' (82% yield) is essential for preserving the structural integrity of sensitive functional groups often present in advanced intermediates, a capability that unreactive diethyl malonate lacks [2].

Analytical Reference Standard

Given its well-defined crystal structure (Rgt = 0.0214) [2] and high purity (≥97% by HPLC) , bis(2,4,6-trichlorophenyl) malonate serves as an excellent reference standard. Procurement for analytical development, method validation, and polymorph identification is a specific, high-value application where its structural certainty directly justifies its selection over less-characterized analogs.

Scalable Process Development

The combination of its high-yielding preparation (95%) [2] and its high-performance in key cyclocondensations (82% yield at RT) positions this reagent as a scalable solution for process chemistry. For kilogram-scale synthesis of heterocyclic building blocks, the overall process efficiency and reduced energy burden (room temperature vs. high heat) offer tangible cost and safety advantages over alternative malonate chemistries.

Application
Selection Property
Validation Focus
Pyrimidopyrimidinone synthesis
Room-temperature reactivity
Substrate scope under mild conditions
Analytical reference standard
Published SC-XRD structure
Identity confirmation and polymorph screening
Scalable process development
High-yielding preparation
Process robustness and supply consistency

Technical Documentation Hub

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56 linked technical documents
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